Methyl 4-(3-fluorophenyl)-2,4-dioxobutanoate
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Overview
Description
“Methyl 4-(3-fluorophenyl)-2,4-dioxobutanoate” likely belongs to the class of organic compounds known as esters, which are characterized by a carbonyl adjacent to an ether. The “methyl” prefix indicates a methyl group is present, the “4-(3-fluorophenyl)” suggests a fluorophenyl group is attached at the 4th carbon, and “2,4-dioxobutanoate” implies the presence of two carbonyl groups (C=O) at the 2nd and 4th positions of a butanoate (four-carbon) backbone .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 3-fluorophenyl compound with a 2,4-dioxobutanoic acid or its derivative. The exact method would depend on the specific reactants and conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by various spectroscopic techniques such as NMR, IR, and mass spectrometry. The fluorine atom would likely cause a characteristic shift in the NMR spectrum .Chemical Reactions Analysis
As an ester, this compound could undergo reactions typical of this class of compounds, such as hydrolysis, reduction, and transesterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. As an ester, it would likely be polar and have higher boiling and melting points than similar-sized hydrocarbons. The presence of a fluorine atom could also affect its reactivity and other properties .Scientific Research Applications
Crystal Structure Analysis
- The study by Nayak et al. (2013) examines the crystal structure of a compound closely related to Methyl 4-(3-fluorophenyl)-2,4-dioxobutanoate, revealing insights into the molecular arrangement and interactions within the crystal lattice. This analysis is crucial for understanding the physical properties and reactivity of such compounds (Nayak et al., 2013).
Synthesis and Chemical Reactivity
- Planchenault, Dhal, and Robin (1993) explored oxidative coupling reactions in fluoro acid medium, which are significant for synthesizing complex organic molecules, including those related to this compound. This research enhances our understanding of synthesizing and manipulating such compounds for various applications (Planchenault et al., 1993).
Fluorescent Chemosensors
- Research by Roy (2021) on the development of fluorescent chemosensors based on similar compounds shows the potential for this compound derivatives to be used in detecting various analytes, indicating its application in biochemical and environmental sensing (Roy, 2021).
Cytotoxicity Studies
- A study by Parthiban et al. (2011) investigates the cytotoxicity of compounds with structural similarities on cancer cells, offering a foundation for developing potential anticancer agents. This indicates that derivatives of this compound could be explored for therapeutic purposes (Parthiban et al., 2011).
Environmental Analysis
- The development of sensitive assays for pesticide analysis in fruit samples, as investigated by Zhang et al. (2008), suggests the utility of related chemical methodologies in environmental monitoring and food safety. This research could be extended to include compounds related to this compound for detecting various contaminants (Zhang et al., 2008).
Drug Development and Analysis
- Research on solid-state characterization and polymorphism by Katrincic et al. (2009) provides insights into the physical and chemical properties crucial for the development of pharmaceuticals. Understanding the properties of this compound and its derivatives is essential for their potential application in drug development (Katrincic et al., 2009).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl 4-(3-fluorophenyl)-2,4-dioxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO4/c1-16-11(15)10(14)6-9(13)7-3-2-4-8(12)5-7/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMBAGZJMKIHIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC(=CC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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